Cas no 97827-52-6 (3-Oxaspiro[5.5]undecan-7-one, 10,10-dimethyl-)
![3-Oxaspiro[5.5]undecan-7-one, 10,10-dimethyl- structure](https://www.kuujia.com/scimg/cas/97827-52-6x500.png)
3-Oxaspiro[5.5]undecan-7-one, 10,10-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 3-Oxaspiro[5.5]undecan-7-one, 10,10-dimethyl-
- 10,10-dimethyl-3-oxaspiro[5.5]undecan-7-one
- 4,4-dimethyl-9-oxaspiro[5.5]undecan-1-one
- DB-092955
- 97827-52-6
- SCHEMBL14730678
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- Inchi: InChI=1S/C12H20O2/c1-11(2)4-3-10(13)12(9-11)5-7-14-8-6-12/h3-9H2,1-2H3
- InChI Key: VJQXTYZGWZFYBM-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 196.146329876Da
- Monoisotopic Mass: 196.146329876Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 26.3Ų
3-Oxaspiro[5.5]undecan-7-one, 10,10-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19462358-1.0g |
10,10-dimethyl-3-oxaspiro[5.5]undecan-7-one |
97827-52-6 | 95% | 1.0g |
$0.0 | 2022-11-29 |
3-Oxaspiro[5.5]undecan-7-one, 10,10-dimethyl- Related Literature
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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5. Back matter
Additional information on 3-Oxaspiro[5.5]undecan-7-one, 10,10-dimethyl-
Comprehensive Overview of 3-Oxaspiro[5.5]undecan-7-one, 10,10-dimethyl- (CAS No. 97827-52-6)
3-Oxaspiro[5.5]undecan-7-one, 10,10-dimethyl- (CAS No. 97827-52-6) is a specialized organic compound belonging to the class of spirocyclic ketones. Its unique molecular structure, featuring a spirocyclic framework and a ketone functional group, makes it a valuable intermediate in synthetic chemistry and pharmaceutical research. The compound's systematic name highlights its 10,10-dimethyl substitution, which contributes to its steric and electronic properties, influencing reactivity and applications.
In recent years, the demand for spirocyclic compounds like 3-Oxaspiro[5.5]undecan-7-one has surged due to their versatility in drug discovery and material science. Researchers are particularly interested in their potential as building blocks for bioactive molecules, given their ability to mimic natural product scaffolds. This aligns with the growing trend of fragment-based drug design (FBDD), where small, rigid structures like spirocycles are used to target protein-protein interactions.
The compound's CAS No. 97827-52-6 is frequently searched in academic and industrial databases, reflecting its relevance in high-value chemical synthesis. Users often inquire about its physical properties (e.g., melting point, solubility) and synthetic routes, which are critical for process optimization. Notably, its spirocyclic core is a hotspot for stereoselective transformations, a topic gaining traction in asymmetric catalysis forums.
From an application perspective, 3-Oxaspiro[5.5]undecan-7-one derivatives are explored for flavor and fragrance formulations, leveraging their stable, oxygenated ring systems. The 10,10-dimethyl moiety enhances volatility and stability, making it suitable for aromatic compounds. This connects with the broader industry shift toward sustainable scent molecules with low environmental persistence.
On the analytical front, advanced techniques like NMR spectroscopy and mass spectrometry are essential for characterizing CAS No. 97827-52-6. Its spectral data is often cross-referenced in cheminformatics platforms, underscoring its role in computational chemistry workflows. The compound's lipophilicity (LogP) and hydrogen-bonding capacity are also key parameters for ADMET prediction models in early-stage drug development.
In summary, 3-Oxaspiro[5.5]undecan-7-one, 10,10-dimethyl- represents a compelling case study in structural complexity meeting functional utility. Its intersection with green chemistry principles and molecular diversity initiatives ensures its continued prominence in research pipelines worldwide.
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